![molecular formula C20H16N4 B14501852 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline CAS No. 63752-66-9](/img/structure/B14501852.png)
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline is a complex nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by its unique structure, which includes a cyclohepta[b]quinoxaline core with a phenyldiazenyl group and a methyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by further functionalization. One common method includes the use of ultrasound irradiation in an aqueous medium, which promotes the formation of the quinoxaline ring without the need for a catalyst . Another approach involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is often emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition-metal catalysts like palladium or copper may be used in some reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the parent compound .
科学的研究の応用
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline has a wide range of scientific research applications:
作用機序
The mechanism of action of 8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Quinoxaline: A simpler analog with a similar core structure but lacking the phenyldiazenyl and methyl groups.
Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.
Indolo[2,3-b]quinoxaline: A related compound with an indole fused to the quinoxaline ring.
Uniqueness
8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyldiazenyl group enhances its ability to interact with biological targets, while the methyl group can influence its reactivity and stability .
特性
CAS番号 |
63752-66-9 |
|---|---|
分子式 |
C20H16N4 |
分子量 |
312.4 g/mol |
IUPAC名 |
(8-methyl-1H-cyclohepta[b]quinoxalin-6-yl)-phenyldiazene |
InChI |
InChI=1S/C20H16N4/c1-14-11-12-18-20(22-17-10-6-5-9-16(17)21-18)19(13-14)24-23-15-7-3-2-4-8-15/h2-8,10-13H,9H2,1H3 |
InChIキー |
KNXGCUCSRUBVMX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C2C(=NC3=CC=CCC3=N2)C(=C1)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


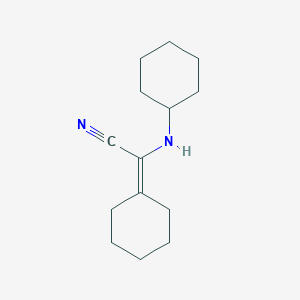
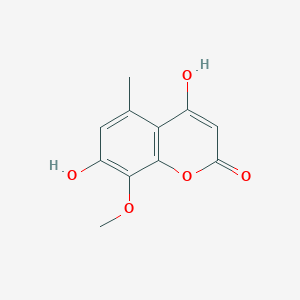
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
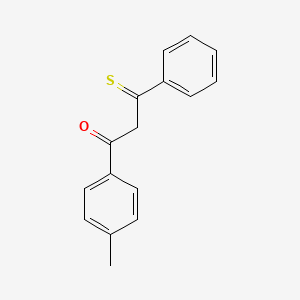

methanone](/img/structure/B14501827.png)
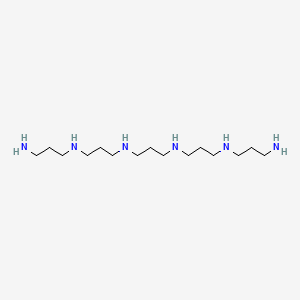
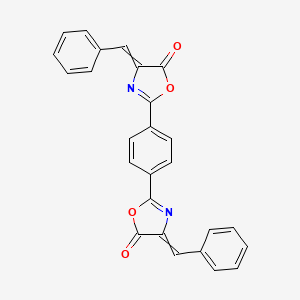
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
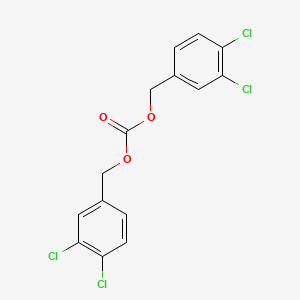
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
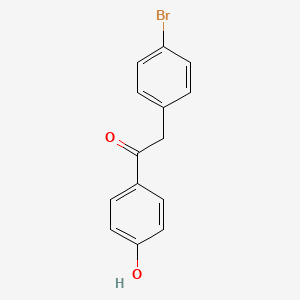

![6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one](/img/structure/B14501859.png)
